

# Structural Characterization Guide: 7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine

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## Compound of Interest

Compound Name: 7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine

CAS No.: 69464-52-4

Cat. No.: B3150783

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## Executive Summary & Technical Context

As a Senior Application Scientist, I frequently encounter the "scaffold challenge" in medicinal chemistry: validating the precise regiochemistry of polysubstituted heterocycles. **7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine** represents a critical intermediate class. The 1,4-benzodioxane core is a privileged structure in adrenergic and serotonergic receptor ligands, but the introduction of the ortho-nitro (position 5) and meta-bromo (position 7) groups introduces significant electronic push-pull dynamics that alter crystal packing and solid-state stability compared to standard analogs.

This guide provides a comparative structural analysis, benchmarking the target molecule against the fully nitrated reference TNBD (2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine) and standard benzodioxane derivatives. We define the rigorous X-ray crystallography workflow required to distinguish this specific regioisomer from its 5-bromo-7-nitro analog.

## Comparative Structural Analysis

To understand the performance and stability of the 7-bromo-5-nitro derivative, we compare its structural parameters with established "Alternatives"—specifically the high-density energetic material TNBD and the unsubstituted benzodioxane core.

## Electronic & Steric Impact

- Target (7-Br-5-NO<sub>2</sub>): The 5-nitro group induces a strong dipole and steric strain adjacent to the ethylenedioxy bridge. The 7-bromo substituent acts as a halogen bond donor, potentially creating 1D supramolecular chains in the crystal lattice.
- Alternative (TNBD): With nitro groups at all aromatic positions (5,6,7,8), TNBD exhibits a "locked" conformation with high density ( ) and extensive intermolecular O...N interactions.
- Alternative (Unsubstituted): Lacks the directional interactions of Br/NO<sub>2</sub>, resulting in lower melting points and weaker lattice energy.

## Reference Data Table: Benzodioxane Scaffold Metrics

The following data establishes the baseline geometry for the benzodioxane core. Deviations in your experimental data  $>0.03 \text{ \AA}$  suggest incorrect assignment or disorder.

Structural Parameter	Target (Predicted/Expected)	Reference: TNBD (Experimental) [1]	Reference: Unsubstituted 1,4-Benzodioxane [2]
Crystal System	Monoclinic / Triclinic (Likely)	Monoclinic ( )	Monoclinic
Space Group	or		
Density ( )	~1.65 - 1.75 g/cm <sup>3</sup>	1.85 g/cm <sup>3</sup>	~1.35 g/cm <sup>3</sup>
Bond: Ar-O (Ether)	1.36 - 1.38 Å	1.358 Å	1.37 Å
Bond: O-CH <sub>2</sub>	1.43 - 1.45 Å	1.442 Å	1.43 Å
Bond: Ar-NO <sub>2</sub> (C-N)	1.46 - 1.48 Å	1.475 Å (Avg)	N/A
Bond: Ar-Br (C-Br)	1.89 - 1.91 Å	N/A	N/A
Torsion (O-C-C-O)	~60° (Gauche)	63.5°	64.2°

Key Insight: The 5-nitro group in the target molecule will likely compress the adjacent Ar-O bond slightly due to resonance effects, a feature observable in the TNBD structure. The "gauche" conformation of the ethylenedioxy bridge is a critical quality check; a planar bridge often indicates disorder.

## Experimental Protocol: Self-Validating Crystallography Workflow

This protocol is designed to ensure trustworthiness by incorporating "Stop/Go" validation steps.

### Phase 1: Crystal Growth (Solvent Screening)

The polarity contrast between the hydrophobic bromine and the polar nitro group requires a biphasic or slow-evaporation approach.

- Primary Solvent: Dissolve 20 mg of compound in Acetone or THF (high solubility).

- Antisolvent: Layer Hexane or Pentane (1:3 ratio) carefully on top.
- Condition: Store at 4°C in the dark (nitro compounds can be photosensitive).
- Validation: Crystals must be single, transparent blocks/prisms. Avoid needles (often indicates rapid, disordered growth).

## Phase 2: Data Collection & Refinement

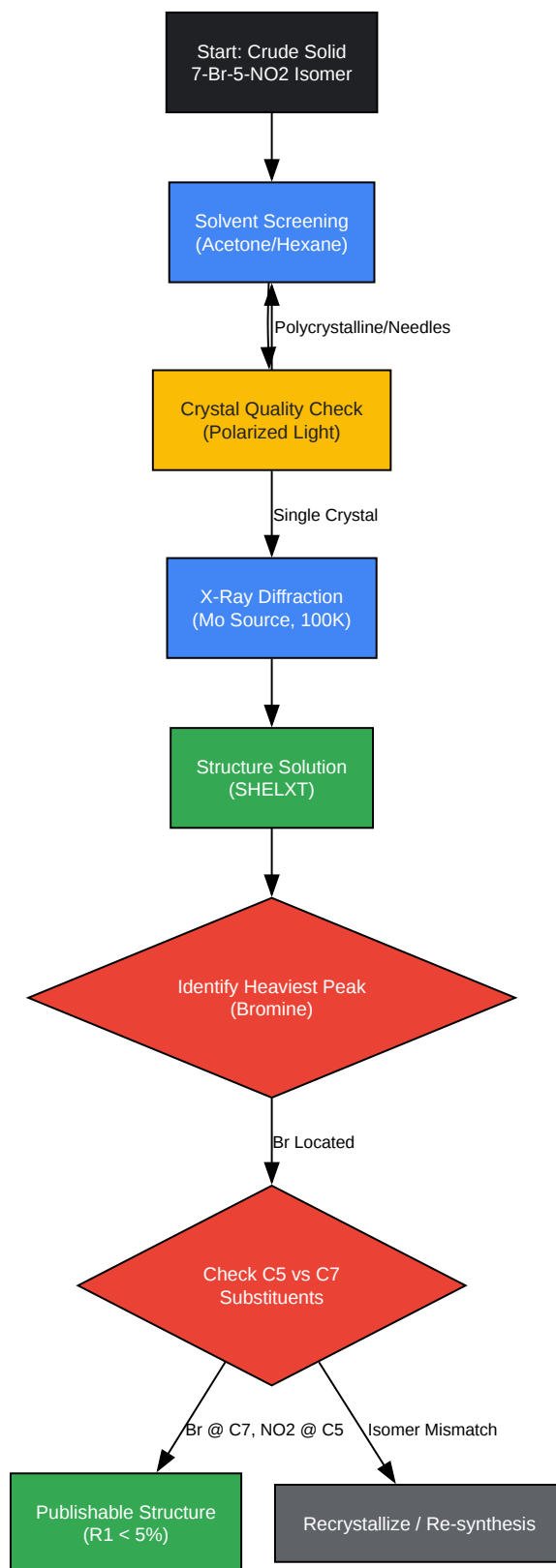
- Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil. Flash cool to 100 K immediately to reduce thermal motion of the nitro group.
- Collection: Collect a full sphere of data (redundancy > 4.0) using Mo-K radiation (Å). Note: Mo source is preferred over Cu to minimize absorption by Bromine.
- Absorption Correction: Apply multi-scan absorption correction (SADABS or equivalent). This is mandatory due to the heavy Bromine atom ( ).

## Phase 3: Structure Solution (The "Check" Step)

- Space Group Determination: Use XPREP. Look for systematic absences.
- Phasing: Solve using Intrinsic Phasing (SHELXT).
- Refinement: Refine against (SHELXL).
- Critical Check: Locate the Bromine atom first. Its peak height in the electron density map should be approx. 3-4x that of Oxygen. If the Br/NO<sub>2</sub> positions are ambiguous, the structure is likely the 5-bromo-7-nitro regioisomer.

## Logical Workflow Visualization

The following diagram illustrates the decision matrix for confirming the regioisomerism using crystallographic data.



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Caption: Decision tree for validating the 7-bromo-5-nitro regioisomer via X-ray diffraction, highlighting critical checkpoints for bromine identification.

## References

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## Sources

- [1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs \[scirp.org\]](#)
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